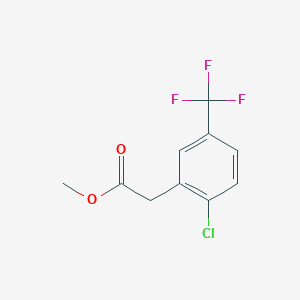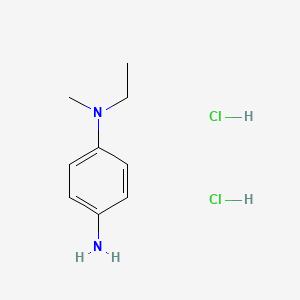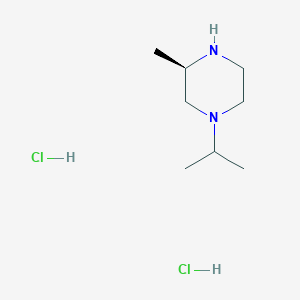
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the formula C12H16ClNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine and its derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various pharmaceuticals and other compounds, as well as in the study of enzyme inhibition and drug-receptor interactions. It has also been used in the study of cell signaling pathways and as a tool for studying the structure and function of proteins.
Mechanism of Action
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride is a reversible inhibitor of several enzymes, including acetylcholinesterase, lipoxygenase, and cyclooxygenase. It has also been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways. Additionally, this compound has been shown to bind to and activate G protein-coupled receptors, suggesting that it may be useful as a tool for studying drug-receptor interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, lipoxygenase, and cyclooxygenase. Additionally, it has been shown to modulate the activity of G protein-coupled receptors, suggesting that it may be useful as a tool for studying drug-receptor interactions. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of the immune system.
Advantages and Limitations for Lab Experiments
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in a two-step reaction. Additionally, it is soluble in water, ethanol, and chloroform, making it easy to use in a variety of experiments. However, there are some limitations to its use. For example, it is a reversible inhibitor, meaning that it can only be used for short-term experiments. Additionally, it has not been extensively studied for its potential toxicity.
Future Directions
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride has potential applications in medicinal chemistry, biochemistry, and pharmacology. To further explore its potential, future research should focus on its toxicity, as well as its potential therapeutic applications. Additionally, further research should focus on its mechanism of action and its effects on specific enzymes and G protein-coupled receptors. Additionally, further research should focus on its potential applications as a tool for studying drug-receptor interactions. Finally, further research should focus on its potential applications in the development of new drugs and compounds.
Synthesis Methods
Methyl 5-phenyl-pyrrolidine-3-carboxylate hydrochloride can be synthesized in a two-step reaction using methyl 5-phenyl-pyrrolidine-3-carboxylate and hydrochloric acid. The first step involves the reaction of the acid and the carboxylate, which yields this compound in a high yield. The second step involves the purification of the product, which is typically done by recrystallization or filtration. The final product is a white crystalline solid that is soluble in water, ethanol, and chloroform.
properties
IUPAC Name |
methyl 5-phenylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-11(13-8-10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZIIORMINMTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(NC1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

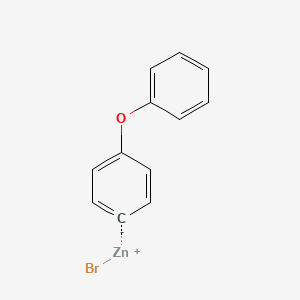
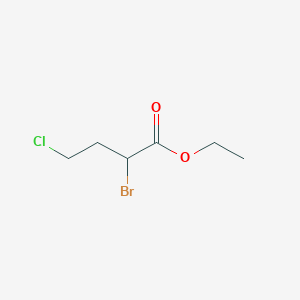
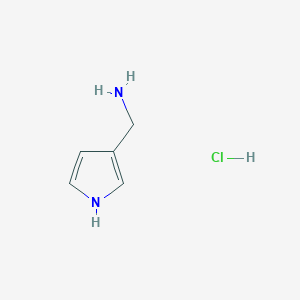

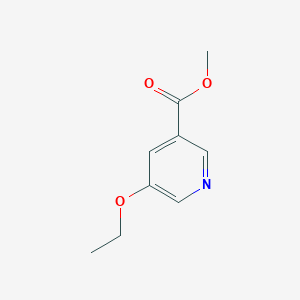

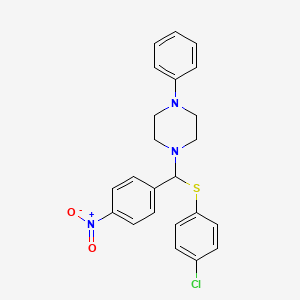
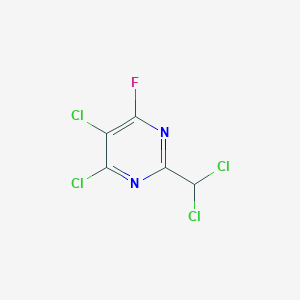
![Methyl 4-iodobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B6360752.png)
